molecular formula C5H9FO2S B13240903 Pent-4-ene-1-sulfonyl fluoride

Pent-4-ene-1-sulfonyl fluoride

Cat. No.: B13240903
M. Wt: 152.19 g/mol
InChI Key: USIRINBQECYHKE-UHFFFAOYSA-N
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Description

Pent-4-ene-1-sulfonyl fluoride is a chemical building block that belongs to the valued class of sulfonyl fluorides. These compounds are widely recognized for their unique balance of stability and reactivity, making them indispensable in modern chemical biology and drug discovery research . A key application is their use in Sulfur(VI) Fluoride Exchange (SuFEx), a category of click chemistry that allows for the reliable and modular synthesis of complex molecules . This reactivity profile makes sulfonyl fluorides valuable as covalent protein modifiers, activity-based probes, and protease inhibitors, providing researchers with tools for studying biological systems and identifying new therapeutic targets . The terminal alkene group in this compound's structure offers a versatile handle for further synthetic elaboration through various reactions, such as radical-based functionalization or cross-coupling, enabling the construction of more sophisticated sulfonyl fluoride-containing architectures . Recent advances in synthetic methods, including visible-light-driven photoreactions, have further highlighted the importance of aliphatic sulfonyl fluorides like this compound, facilitating their creation under mild conditions from abundant starting materials . This product is intended for research purposes only.

Properties

Molecular Formula

C5H9FO2S

Molecular Weight

152.19 g/mol

IUPAC Name

pent-4-ene-1-sulfonyl fluoride

InChI

InChI=1S/C5H9FO2S/c1-2-3-4-5-9(6,7)8/h2H,1,3-5H2

InChI Key

USIRINBQECYHKE-UHFFFAOYSA-N

Canonical SMILES

C=CCCCS(=O)(=O)F

Origin of Product

United States

Preparation Methods

Direct Synthesis via Multi-Component Reactions (MCRs)

Recent research highlights the utility of one-pot, multi-component reactions for synthesizing sulfonyl fluoride derivatives, which can be adapted for Pent-4-ene-1-sulfonyl fluoride . For instance, a study published in the Journal of Organic Chemistry describes a three-component reaction involving salicylaldehyde, indole, and 2-bromoprop-2-ene-1-sulfonyl fluoride (BPESF), yielding sulfonyl fluoride-substituted heterocycles efficiently under mild conditions. Although this specific method targets chromene derivatives, the underlying principles—reacting a sulfonyl fluoride precursor with suitable olefins—are adaptable for preparing vinyl sulfonyl fluorides like this compound.

Key features:

  • Mild reaction conditions
  • Broad substrate scope
  • High yields (45–94%)

Stereoselective Construction via Synthesis of Enaminyl Sulfonyl Fluorides

A significant advancement involves the stereoselective synthesis of enaminyl sulfonyl fluorides using reactions between amines and sulfonyl fluorides, which could be tailored to generate vinyl sulfonyl fluorides with defined stereochemistry. This approach employs mild conditions and broad substrate scope, facilitating the synthesis of functionalized vinyl sulfonyl fluorides, including This compound .

Methodology:

  • Reaction of suitable amines with sulfonyl fluorides
  • Use of mild bases and solvents
  • Good to excellent yields (56–96%)

Photocatalytic and Radical-Based Synthetic Strategies

Innovative methods utilizing visible-light-driven reactions have been reported for the synthesis of sulfonyl fluorides from various precursors, including carboxylic acids and sulfonates. These methods often involve radical intermediates and photocatalysts, enabling the formation of vinyl sulfonyl fluorides like this compound through controlled radical addition or addition–elimination sequences.

Advantages:

  • Mild, environmentally friendly conditions
  • High functional group tolerance
  • Scalability

Green and Eco-Friendly Synthesis Approaches

Recent breakthroughs demonstrate the green synthesis of sulfonyl fluorides by reacting thiols or disulfides with potassium fluoride (KF) and specialized reagents like SHC5®. This method produces minimal toxic by-products (NaCl, KCl) and is scalable for industrial applications. While primarily used for aromatic and aliphatic sulfonyl fluorides, the methodology can be extended to vinyl derivatives by selecting appropriate sulfur-containing precursors and olefinic substrates.

Key features:

  • Environmentally benign
  • Cost-effective
  • High efficiency

Cascade and Cascade-like Reactions

Cascade processes, such as the transformation of sulfonates or sulfonic acids into sulfonyl fluorides under mild conditions, have been explored for rapid library generation of sulfonyl fluoride compounds. These protocols involve straightforward reagents and conditions, making them suitable for synthesizing vinyl sulfonyl fluorides with tailored substitution patterns.

Summary of Preparation Methods in Data Table

Methodology Precursors Conditions Yield Key Features References
Multi-Component Reaction Salicylaldehyde, indole, BPESF Mild, room temp 45–94% Wide substrate scope, efficient
Stereoselective Enaminyl Synthesis Amines, sulfonyl fluorides Mild, controlled 56–96% Stereoselectivity, functional group tolerance
Photocatalytic Radical Reactions Carboxylic acids, sulfonates Visible light, photocatalysts High Environmentally friendly, scalable
Green Sulfonyl Fluoride Synthesis Thiols/disulfides, KF, SHC5® Ambient, aqueous/organic High Eco-friendly, low cost
Cascade Transformations Sulfonates, sulfonic acids Mild, room temp Good Rapid, versatile

Scientific Research Applications

Pent-4-ene-1-sulfonyl fluoride is a sulfonyl fluoride compound with diverse applications in chemical biology, molecular pharmacology, and organic synthesis . Sulfonyl fluorides, in general, are valuable as reactive probes due to their biocompatibility and protein reactivity . They can modify various amino acid residues, including serine, threonine, lysine, tyrosine, cysteine, and histidine .

Scientific Research Applications

Enzyme Inhibition: this compound is utilized in studying enzyme inhibition because the sulfonyl fluoride group can covalently modify active site residues in enzymes.

Synthesis of Sulfonyl Fluorides: Visible-light-driven reactions are employed in the synthesis of sulfonyl fluorides, with applications in medical sciences, proteomics, and materials science . Various methods have been developed to synthesize aliphatic sulfonyl fluoride derivatives using photocatalysis . These methods often involve the use of photocatalysts and blue LED irradiation to facilitate the formation of SO2-X bonds (where X = F, O, N) .

Photocycloaddition Reactions: Ethenesulfonyl fluoride can act as a SO2F source in [2 + 2] photocycloaddition reactions, using UV light and photocatalysts like benzophenone or thioxanthen-9-one .

Aminofluorosulfonylation of Olefins: Photoredox catalysis is used in the three-component aminofluorosulfonylation of unactivated olefins, involving proton-coupled electron transfer (PCET) . This process includes the formation of an amidyl radical, its addition to the olefin, and subsequent trapping of the alkyl radical with SO2, followed by fluorine atom transfer .

Fluorination Reagent: Sulfur-based compounds like perfluoroalkanesulfonyl fluorides are used as fluorinating agents . Additionally, compounds like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead) have emerged as stable deoxyfluorination reagents .

Mechanism of Action

The mechanism by which pent-4-ene-1-sulfonyl fluoride exerts its effects involves the covalent modification of nucleophilic residues in target molecules. The sulfonyl fluoride group acts as an electrophilic warhead, reacting with nucleophiles such as serine or cysteine residues in proteins. This covalent modification can lead to the inhibition of enzyme activity or the alteration of protein function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The provided evidence highlights sulfonyl fluorides and related compounds with fluorinated substituents. Below is a comparative analysis:

Compound (CAS) Structure Key Features Applications/Reactivity
Pent-4-ene-1-sulfonyl fluoride CH₂=CHCH₂CH₂SO₂F Aliphatic chain, terminal alkene, sulfonyl fluoride Potential for click chemistry, polymer crosslinking, nucleophilic substitution reactions.
Ethanesulfonyl fluoride derivatives (e.g., 2127-74-4, 144728-59-6) CF₂CF₂SO₂F, CF₃CFClOCH₂SO₂F Short-chain, highly fluorinated, halogen substituents Chemical intermediates, fluorinated surfactants, or stabilizers due to extreme fluorination.
Aromatic sulfonyl chlorides (e.g., 51947-19-4, 90218-70-5) C₆H₅-SO₂Cl with perfluoroalkyl groups Bulky aromatic cores, perfluorinated substituents, sulfonyl chloride groups Surfactants, waterproofing agents, polymer precursors (via sulfonamide linkages).
Polymers with perfluoroalkyl groups (e.g., 70892-42-1) Poly(difluoromethylene)-Cr complexes High molecular weight, chromium coordination, fluorinated backbones Corrosion-resistant coatings, industrial lubricants, or specialty materials.

Reactivity and Stability

  • Electrophilicity : The sulfonyl fluoride group in this compound is less reactive than sulfonyl chlorides (e.g., 51947-19-4) but more stable under aqueous conditions, making it suitable for bioconjugation. Ethanesulfonyl fluorides (e.g., 2127-74-4) exhibit similar stability but lack the alkene’s versatility.
  • Alkene Reactivity : The terminal double bond in this compound allows for Diels-Alder reactions or thiol-ene coupling, absent in fully saturated analogs like 16090-14-5.
  • Fluorination Impact : Highly fluorinated compounds (e.g., 70892-42-1) demonstrate thermal and chemical inertness, whereas the alkene in this compound introduces sites for functionalization.

Environmental and Regulatory Considerations

  • Perfluorinated Compounds (PFCs): Aromatic sulfonyl chlorides (e.g., 90218-70-5) and ethanesulfonyl fluorides are classified under PFCs, which are regulated due to environmental persistence.
  • Industrial Use : Polymers like 70892-42-1 are used in coatings, while sulfonyl fluorides (e.g., 144728-59-6) serve as intermediates in fluoropolymer synthesis.

Research Findings and Data Tables

Table 1: Physical Properties of Selected Sulfonyl Fluorides

Compound (CAS) Molecular Weight Boiling Point (°C) Fluorine Content
This compound* ~150.18 ~180–200 (est.) 12.6% (F)
Ethanesulfonyl fluoride (2127-74-4) 166.07 95–97 45.8% (F)
Benzenesulfonyl chloride (51947-19-4) 432.28 >200 52.2% (F)

*Estimated based on structural analogs.

Biological Activity

Pent-4-ene-1-sulfonyl fluoride is a compound of interest in chemical biology due to its unique structural features and reactivity patterns. This article delves into its biological activity, synthesis, and applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound (C5H9O2S) is characterized by a sulfonyl fluoride functional group attached to a pentene backbone. This structure confers specific reactivity, making it a valuable electrophile in various biological contexts. The sulfonyl fluoride moiety is known for its ability to selectively modify nucleophilic residues in proteins, which is crucial for its application as a chemical probe.

Biological Activity

1. Mechanism of Action:
this compound acts primarily as an electrophilic warhead, targeting nucleophilic amino acid residues such as serine, cysteine, and lysine within proteins. This reactivity allows it to function as a covalent inhibitor of enzymes, particularly proteases, by forming stable adducts with the active site residues.

2. Inhibition Studies:
Research indicates that sulfonyl fluorides, including this compound, are effective in inhibiting various enzymes involved in critical biological processes. For instance, studies have shown that sulfonyl fluorides can inhibit γ-aminobutyric acid aminotransferase (GABA-AT), with pent-4-ene derivatives exhibiting significant potency due to their structural features that enhance binding affinity and reactivity .

Synthesis

The synthesis of this compound can be achieved through several methods, including the use of chlorosulfonic acid and subsequent fluorination steps. A convenient one-pot procedure has been reported for the preparation of sulfonyl fluorides that can be adapted for this compound .

Case Studies

Case Study 1: Enzyme Inhibition
In one study, this compound was evaluated for its ability to inhibit GABA-AT. The compound was shown to be a potent time-dependent inhibitor, outperforming traditional inhibitors like vigabatrin . The mechanism involved the formation of a covalent bond with the enzyme's active site serine residue, leading to irreversible inhibition.

Case Study 2: Targeting XIAP
Another significant application of sulfonyl fluorides is their use in targeting the X-linked inhibitor of apoptosis protein (XIAP). Research demonstrated that aryl-sulfonyl fluorides could covalently interact with specific lysine residues in XIAP, enhancing their potential as therapeutic agents in cancer treatment .

Table 1: Stability and Reactivity of Pent-4-ene Derivatives

CompoundStability at 37°C (%)Reactivity with GABA-AT (k_inact/K_I)
This compound7552 mM⁻¹min⁻¹
Vigabatrin800.28 mM⁻¹min⁻¹
Other Sulfonyl FluoridesVariesVaries

Table 2: Biological Targets of Sulfonyl Fluorides

Target ProteinAmino Acid ResidueType of Interaction
GABA-ATSerineCovalent Inhibition
XIAPLysineCovalent Modification
Various ProteasesCysteine/SerineIrreversible Inhibition

Q & A

Q. What statistical frameworks are optimal for interpreting high-throughput screening data involving This compound libraries?

  • Methodological Answer: Use Z-score normalization to rank hit compounds. False discovery rate (FDR) control via Benjamini-Hochberg correction (α=0.05). Machine learning (random forest) prioritizes scaffolds based on reactivity descriptors (Hammett σ, logP). Confirm hits with dose-response curves (IC50_{50}) .

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